molecular formula C9H13NO3 B562769 3-(2-Aminoethoxy)-5-methoxyphenol CAS No. 1076198-81-6

3-(2-Aminoethoxy)-5-methoxyphenol

Cat. No.: B562769
CAS No.: 1076198-81-6
M. Wt: 183.207
InChI Key: SDXYNAAMJBCKGH-UHFFFAOYSA-N
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Description

“2-(2-Aminoethoxy)ethanol” is an organic compound with both amine and alcohol substituents . It’s a colorless liquid with a faint fishlike odor . “3-(2-Aminoethoxy)propanoic acid” is a white to yellow to brown solid or semi-solid or liquid .


Synthesis Analysis

A method for synthesizing “2-(2-aminoethoxy)ethanol” includes the steps of producing “2-(2-phthalimidoethoxy)ethanol” by reacting “5-tosyloxy-3-oxapentanol” with potassium phthalate and converting the “2-(2-phthalimidoethoxy)ethanol” to the “2-(2-aminoethoxy)ethanol” by reacting the “2-(2-phthalimidoethoxy)ethanol” with hydrazine monohydrate .


Molecular Structure Analysis

The molecular formula for “3-(2-Aminoethoxy)propanoic acid” is C5H11NO3 . For “2-(2-Aminoethoxy)ethanol”, the molecular formula is C4H12N2O .


Chemical Reactions Analysis

“2-(2-Aminoethoxy)ethanol” neutralizes acids in exothermic reactions to form salts plus water. It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .


Physical and Chemical Properties Analysis

“2-(2-Aminoethoxy)ethanol” is water-soluble and combustible but difficult to ignite. It’s corrosive to tissue and combustion produces toxic oxides of nitrogen . “3-(2-Aminoethoxy)propanoic acid” is a white to yellow to brown solid or semi-solid or liquid .

Scientific Research Applications

Molecular Interactions and Hydrogen Bonding

3-(2-Aminoethoxy)-5-methoxyphenol, as a derivative of methoxyphenols, is relevant in the study of molecular interactions, particularly hydrogen bonding. Methoxyphenols, including 3-methoxyphenol derivatives, are structural components of various antioxidants and biologically active molecules. These compounds can form strong inter- and intramolecular hydrogen bonds, which are crucial for their interaction with other molecules. Research has focused on understanding the thermochemical properties and hydrogen bonding capabilities of methoxyphenols, which can elucidate the behavior of this compound in biological systems and its potential as a building block in synthetic chemistry (Varfolomeev et al., 2010).

Synthesis and Biochemical Applications

The synthesis and modification of compounds structurally related to this compound have been explored for various biochemical applications. For instance, the protection of exocyclic amino groups of nucleosides using methoxyphenoxybenzoyl groups has been investigated. This method demonstrates high selectivity and stability, which are beneficial in the synthesis of oligodeoxyribonucleotides, indicating potential applications of this compound in nucleic acid chemistry (Mishra & Misra, 1986).

Antioxidant Properties and Biological Activity

The antioxidant properties and biological activity of methoxyphenols, including compounds similar to this compound, have been extensively studied. These compounds are known for their radical-scavenging abilities and potential therapeutic applications as chemopreventive and anticancer agents. Research into the dimerization of o-methoxyphenols and their derivatives has shown significant biological activities, which might extend to this compound, suggesting its role in designing new drugs with enhanced efficacy (Fujisawa et al., 2005).

Material Science and Environmental Applications

In material science and environmental applications, derivatives of this compound have been explored for their potential in adsorption and recovery processes. Studies on the modification of adsorbents with methoxybenzoic acid derivatives demonstrate improved uptake capacities for metal ions, suggesting that this compound could be utilized in the development of efficient adsorbents for water purification and metal recovery processes (Gunjate et al., 2020).

Safety and Hazards

“2-(2-Aminoethoxy)ethanol” is toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death. Contact with molten substance may cause severe burns to skin and eyes .

Future Directions

Istaroxime, a drug that contains a similar structure to “2-(2-Aminoethoxy)ethanol”, has been developed as a non-glycoside inhibitor of the sodium-potassium-ATPase with additional stimulatory effects on the sarcoplasmic reticulum calcium pump (SERCA) and has shown lusitropic and inotropic properties in experimental and early clinical studies .

Properties

IUPAC Name

3-(2-aminoethoxy)-5-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-12-8-4-7(11)5-9(6-8)13-3-2-10/h4-6,11H,2-3,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXYNAAMJBCKGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)O)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696548
Record name 3-(2-Aminoethoxy)-5-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076198-81-6
Record name 3-(2-Aminoethoxy)-5-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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